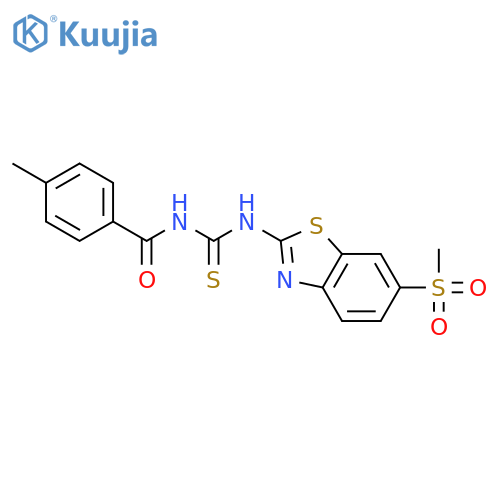

Cas no 477322-65-9 (3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea)

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 477322-65-9

- AKOS024599852

- SR-01000445332

- 4-methyl-N-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

- Oprea1_156840

- SR-01000445332-1

- 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea

- F0779-0071

- 4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide

-

- インチ: 1S/C17H15N3O3S3/c1-10-3-5-11(6-4-10)15(21)19-16(24)20-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H2,18,19,20,21,24)

- InChIKey: MFCCLVMGZLPBAV-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC2=C(C=1)SC(NC(NC(C1C=CC(C)=CC=1)=O)=S)=N2)(=O)=O

計算された属性

- せいみつぶんしりょう: 405.02755487g/mol

- どういたいしつりょう: 405.02755487g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 641

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 157Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0779-0071-2mg |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea |

477322-65-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0779-0071-1mg |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea |

477322-65-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0779-0071-3mg |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea |

477322-65-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0779-0071-4mg |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea |

477322-65-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0779-0071-2μmol |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea |

477322-65-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea 関連文献

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thioureaに関する追加情報

Introduction to 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea (CAS No. 477322-65-9)

The compound 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea, identified by its CAS number 477322-65-9, represents a significant advancement in the field of medicinal chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its versatile structural framework and promising biological activities. The presence of both the benzothiazole and thiourea moieties in its molecular structure endows it with unique pharmacophoric properties, making it a valuable candidate for further exploration in drug discovery and therapeutic applications.

Recent studies have highlighted the potential of benzothiazole derivatives as scaffolds for developing novel therapeutic agents. The 6-methanesulfonyl substituent in the benzothiazole ring enhances the lipophilicity and metabolic stability of the compound, while the 4-methylbenzoyl group contributes to its binding affinity towards various biological targets. These structural features have been strategically incorporated to optimize pharmacokinetic profiles and improve therapeutic efficacy.

In the realm of medicinal chemistry, the thiourea moiety is well-documented for its role in modulating enzyme activity and interacting with biological receptors. The incorporation of this group into the molecular structure of 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea suggests potential applications in addressing a wide range of diseases, including inflammatory disorders, infectious diseases, and metabolic conditions. Preliminary in vitro studies have demonstrated encouraging results regarding its inhibitory effects on key enzymes such as carbonic anhydrase and proteases.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the desired heterocyclic framework. The optimization of these synthetic routes has been crucial in achieving scalable production for further preclinical and clinical investigations.

One of the most compelling aspects of 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea is its potential as a lead compound for drug development. Researchers are particularly interested in its ability to modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. This has led to investigations into its efficacy as an anti-inflammatory agent, with preliminary findings suggesting promising results in animal models of inflammation.

Additionally, the compound’s structural features make it an attractive candidate for developing targeted therapies against specific disease pathways. The benzothiazole ring is known to interact with various biological targets, including receptors and enzymes involved in cancer progression. By leveraging this interaction, researchers aim to develop novel chemotherapeutic agents that can selectively inhibit tumor growth while minimizing side effects.

The role of computational chemistry in optimizing the pharmacological properties of 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding sites on biological targets. These insights have guided the design of analogs with enhanced potency and selectivity, further advancing its therapeutic potential.

Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in various disease models. Initial results have shown promising activity in reducing inflammation and inhibiting tumor growth, paving the way for future clinical trials. The collaboration between academic researchers and pharmaceutical companies is essential in translating these findings into tangible therapeutic benefits for patients.

The future prospects for 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea are vast, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Advances in synthetic chemistry and drug delivery systems will likely enhance its accessibility and effectiveness as a therapeutic agent. As our understanding of disease mechanisms continues to evolve, compounds like this will play a pivotal role in developing next-generation treatments.

In conclusion, 3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea (CAS No. 477322-65-9) represents a significant advancement in medicinal chemistry with promising applications across multiple therapeutic areas. Its unique structural features, coupled with encouraging preclinical results, position it as a valuable candidate for further development. As research progresses, this compound is poised to make substantial contributions to modern medicine.

477322-65-9 (3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea) 関連製品

- 2228815-22-1(3-ethenyl-3,4-dihydro-2H-1-benzopyran)

- 2138224-37-8(Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-)

- 1805075-81-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1052076-53-5(1-(3-phenoxypropyl)-2-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride)

- 2138174-90-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one)

- 32415-45-5(N-[(5-acetylthiophen-2-yl)methyl]acetamide)

- 15598-33-1(4,6-Dichloro-5-fluoropyrimidin-2-amine)

- 941869-67-6({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)

- 2639401-81-1(Ethyl 2-(3-aminocyclobutylidene)acetate)

- 592537-79-6(5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol)